REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][c:4]2[n:5][cH:6][c:7]3[c:8]([c:9]21)[CH:10]([OH:13])[CH2:11][CH2:12]3.[CH3:14][N+:15]1([O-:16])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1.[CH3:22][C:23]#[N:24]>>[CH2:1]1[CH2:2][O:3][c:4]2[n:5][cH:6][c:7]3[c:8]([c:9]21)[C:10](=[O:13])[CH2:11][CH2:12]3
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Name
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OC1CCc2cnc3c(c21)CCO3
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCc2cnc3c(c21)CCO3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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O=C1CCc2cnc3c(c21)CCO3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |